N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H29ClN4O4S2 and its molecular weight is 477.04. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement
- N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. However, it undergoes metabolic deacetylation. Research focused on reducing this deacetylation led to the exploration of various 6,5-heterocyclic analogues, with promising results in maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).
Enzyme Inhibitory Potential
- New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity against yeast α-glucosidase and weak against AChE. This highlights the potential application of these compounds in enzyme inhibition studies (Abbasi et al., 2019).
Antibacterial Agents
- A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their usefulness in developing new antibacterial agents (Bhoi et al., 2015).
Cytotoxic Activity Against Cancer Cells
- Compounds with imidazo[2,1-b]thiazole scaffolds, based on the optimization of a virtual screening hit compound, were synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some compounds showed potential as inhibitors against specific cancer cell lines, providing insights into the development of novel cancer treatments (Ding et al., 2012).
Anticonvulsant Activity
- Several derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant effects against picrotoxin-induced convulsion, suggesting their potential use in anticonvulsant therapies (Farag et al., 2012).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2.ClH/c1-15-5-6-16-17(13-15)28-19(20-16)23(18(24)14-21(2)29(3,25)26)8-4-7-22-9-11-27-12-10-22;/h5-6,13H,4,7-12,14H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXQFLTGWPBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CN(C)S(=O)(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.